molecular formula C22H36BrNO B14683568 Benzyldimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)ammonium bromide CAS No. 35690-05-2

Benzyldimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)ammonium bromide

Cat. No.: B14683568
CAS No.: 35690-05-2
M. Wt: 410.4 g/mol
InChI Key: BYVXYEQOFCJKRP-UHFFFAOYSA-M
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Description

Benzyldimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)ammonium bromide is a quaternary ammonium compound with the molecular formula C22H36NO.Br and a molecular weight of 410.4313 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyldimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)ammonium bromide typically involves the quaternization of benzyldimethylamine with a suitable alkylating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s quality and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)ammonium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions typically yield new quaternary ammonium compounds, while oxidation or reduction reactions can produce various oxidized or reduced forms of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyldimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)ammonium bromide is unique due to its specific molecular structure, which imparts distinct physicochemical properties and biological activities. Its combination of antimicrobial and antispasmodic effects makes it particularly valuable in both medical and industrial applications .

Properties

CAS No.

35690-05-2

Molecular Formula

C22H36BrNO

Molecular Weight

410.4 g/mol

IUPAC Name

benzyl-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]-dimethylazanium;bromide

InChI

InChI=1S/C22H36NO.BrH/c1-22(2)20-11-10-19(21(22)16-20)12-14-24-15-13-23(3,4)17-18-8-6-5-7-9-18;/h5-9,19-21H,10-17H2,1-4H3;1H/q+1;/p-1

InChI Key

BYVXYEQOFCJKRP-UHFFFAOYSA-M

Canonical SMILES

CC1(C2CCC(C1C2)CCOCC[N+](C)(C)CC3=CC=CC=C3)C.[Br-]

Origin of Product

United States

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